molecular formula C13H19N3O2 B1420365 Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate CAS No. 1155085-67-8

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

Cat. No.: B1420365
CAS No.: 1155085-67-8
M. Wt: 249.31 g/mol
InChI Key: HDDUMTMZXLLPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (CAS 1155085-67-8) is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . It is characterized by a piperazine ring linked to a 4-aminophenyl group and a methyl acetate moiety, as defined by its SMILES structure: COC(=O)CN1CCN(C2=CC=C(N)C=C2)CC1 . This structure is typical of intermediates used in pharmaceutical research and development. Available with a purity of 95% , this product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. The compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before use.

Properties

IUPAC Name

methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDUMTMZXLLPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155085-67-8
Record name methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Buchwald-Hartwig Coupling Approach

Overview:
This method involves coupling a suitably substituted aryl halide with piperazine to form the core structure, followed by subsequent modifications.

Process Steps:

  • Starting Materials:

    • 4-bromoaniline or 4-chloroaniline derivatives
    • Piperazine
  • Reaction Conditions:

    • Palladium-catalyzed Buchwald-Hartwig coupling, typically using Pd(OAc)₂ or Pd₂(dba)₃ as catalysts, with phosphine ligands such as BINAP or Xantphos.
    • Base: Potassium tert-butoxide or sodium tert-butoxide
    • Solvent: Toluene, dioxane, or dimethylformamide (DMF)
    • Temperature: 80–120°C
  • Outcome:
    Formation of 4-(4-aminophenyl)piperazine intermediates with high yield and purity.

Research Data:
A patent describes this approach as efficient, with high yields (~85%) and operational simplicity, suitable for industrial scale-up.

Nucleophilic Substitution and Aromatic Amination

Overview:
This route involves nucleophilic aromatic substitution (SNAr) on activated aryl halides or nitro compounds, followed by reduction.

Process Steps:

  • Step 1:
    React 4-nitrophenyl derivatives with piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C).

  • Step 2:
    Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C) under hydrogen atmosphere.

  • Step 3:
    Methylation of the amino group on the piperazine ring with methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl ester functionality.

Research Data:
This method yields the target compound with yields around 80-85%, with the methylation step being straightforward under standard conditions.

Esterification and Functional Group Transformation

Overview:
Direct esterification of amino-functionalized piperazine derivatives allows for the formation of methyl ester groups.

Process Steps:

  • Step 1:
    Synthesize 4-(4-aminophenyl)piperazine via the aforementioned coupling methods.

  • Step 2:
    React with methyl chloroformate or methyl iodide in the presence of base (e.g., triethylamine) to form methyl ester derivatives.

  • Step 3:
    Purify through recrystallization or chromatography.

Research Data:
This approach provides high purity products suitable for pharmaceutical applications, with yields exceeding 80%.

Alternative Synthetic Route via Protecting Groups

Overview:
Protection of amino groups during multi-step synthesis to prevent side reactions, followed by deprotection and esterification.

Process Steps:

  • Step 1:
    Protect amino groups with tert-butoxycarbonyl (Boc) or acetamide groups.

  • Step 2:
    Conduct coupling reactions to introduce the piperazine core.

  • Step 3:
    Remove protecting groups under acidic conditions.

  • Step 4:
    Methylate the resulting amines to form the methyl ester.

Research Data:
This method enhances selectivity and yields, especially useful when multiple reactive sites are present.

Data Table Summarizing Preparation Methods

Method Key Reactions Catalysts/Reagents Typical Yield Advantages
Buchwald-Hartwig Coupling Cross-coupling of aryl halides with piperazine Pd catalyst, phosphine ligands, base ~85% High efficiency, scalable
Nucleophilic Substitution & Reduction SNAr on nitro derivatives, catalytic hydrogenation NaH, Pd/C, H₂ 80–85% Straightforward, high yield
Esterification & Methylation Amino group methylation Methyl iodide, methyl chloroformate >80% Simple, high purity
Protecting Group Strategy Protection/deprotection steps Boc or acetamide, acid or base Variable Selectivity, suitable for complex synthesis

Research Findings and Notes

  • The synthesis route via Buchwald-Hartwig coupling is favored for its operational simplicity and high yield, especially suitable for industrial production.
  • Catalytic hydrogenation effectively reduces nitro groups to amines, enabling subsequent methylation.
  • Protecting groups improve selectivity during multi-step synthesis, reducing side reactions.
  • The choice of solvents, catalysts, and reaction conditions critically influences yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions, forming various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).

    Substitution: Sodium hydroxide (NaOH), various nucleophiles.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Therapeutic Applications

1.1 Antitumor Activity

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate has been investigated for its potential antitumor properties. A study highlighted the synthesis of various phenylpiperazine derivatives, including this compound, which were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain derivatives exhibited significant inhibitory effects against specific cancer cell lines, suggesting a promising avenue for cancer treatment .

1.2 Neurological Disorders

Research has also pointed to the efficacy of piperazine derivatives in treating neurological disorders. This compound has been shown to interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression. The compound's structure allows it to modulate serotonin and dopamine receptors, which are crucial in mood regulation .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

2.1 General Synthetic Route

The synthesis generally follows these steps:

  • Formation of the Piperazine Ring : Starting from appropriate aniline derivatives and piperazine, the reaction conditions are optimized using solvents like DMF or DMSO at elevated temperatures.
  • Acetylation : The piperazine derivative is subsequently acetylated using acetic anhydride or methyl acetate to yield the final product.
  • Purification : The compound is purified through recrystallization or chromatography to obtain a high-purity sample for biological evaluation.

Table 1: Overview of Synthesis Conditions

StepReagentsConditions
Formation of PiperazineAniline, PiperazineDMF, 80°C
AcetylationAcetic AnhydrideRoom Temperature
PurificationEthanol/WaterRecrystallization

3.1 Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for developing new antimicrobial agents .

3.2 Acaricidal Activity

The acaricidal properties of phenylpiperazine derivatives have been explored extensively, with this compound showing promising results against spider mite species like Tetranychus urticae. The compound was tested using foliar spray methods, revealing effective control over mite populations at specific concentrations .

Case Studies

Case Study 1: Antitumor Evaluation

In a controlled study involving xenograft models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor volume, with statistical significance achieved at higher doses (p < 0.01) compared to control groups .

Case Study 2: Neurological Impact Assessment

A clinical trial assessing the effects of piperazine derivatives on patients with generalized anxiety disorder showed that treatment with compounds similar to this compound resulted in significant reductions in anxiety scores compared to placebo groups .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and aminophenyl group are crucial for binding to these targets, influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ester Motifs

Key analogues include:

Compound Name Substituents Key Structural Differences Biological Relevance Reference
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate 4-Aminophenyl, methyl ester Reference compound Intermediate for CNS-targeting drugs
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) Thiazole, urea, trifluoromethylphenyl Increased complexity; enhanced hydrogen bonding Anticancer and enzyme inhibition
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-carbonyl, phenyl Extended aromatic system; higher lipophilicity Antimicrobial activity
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate Phenoxy group Electron-rich oxygen linker Serotonin receptor modulation

Key Observations :

  • The 4-aminophenyl group in the target compound enhances water solubility compared to halogenated (e.g., C2–C4 in ) or trifluoromethyl-substituted analogues (e.g., 10m in ).
  • Ester variations : Methyl esters (target compound) generally exhibit lower hydrolysis rates than ethyl esters (e.g., 10m in ), impacting metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW: ~291.3 g/mol) is lighter than urea- or thiazole-containing derivatives (e.g., 10m, MW: 616.2 g/mol ), favoring better membrane permeability.
  • Lipophilicity (LogP): The 4-aminophenyl group reduces LogP compared to halogenated analogues (e.g., C3 with 4-chlorophenyl, LogP ~2.8), enhancing aqueous solubility .
  • Synthetic Accessibility: The target compound’s straightforward synthesis (e.g., via piperazine-ester coupling ) contrasts with multi-step routes required for thiazole- or quinoline-based derivatives .

Industrial and Commercial Considerations

  • Availability : The target compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica ), possibly due to niche applications or synthesis challenges. In contrast, Cetirizine-related impurities (e.g., ACI 030215–030217 ) remain in demand for pharmaceutical quality control.
  • Regulatory Compliance : Safety protocols (P102, P201 ) are consistent with piperazine-ester standards, though trifluoromethyl derivatives (e.g., 10m ) require stricter handling due to toxicity risks.

Biological Activity

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting key research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an aminophenyl group. This structural configuration is significant for its interaction with biological targets. The molecular formula is C15_{15}H20_{20}N2_{2}O2_{2}, indicating the presence of both nitrogen and oxygen functionalities that may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, the compound's ability to inhibit Axl kinase, a target associated with tumor growth and metastasis, has been documented. Axl overexpression is linked to poor prognosis in various cancers, making it a crucial target for therapeutic intervention .

Table 1: Inhibitory Activity against Axl Kinase

CompoundIC50_{50} (nM)Effect on Tumor Cell Proliferation
This compoundTBDTBD
TP-090315Significant
m165High potency

Note: TBD indicates values that need to be determined through further studies.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that such interactions can lead to anxiolytic and antidepressant effects, which may be beneficial in treating mood disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications in the piperazine ring and the substitution patterns on the phenyl groups have been shown to significantly affect potency and selectivity against various biological targets.

Table 2: Summary of SAR Findings

ModificationObserved Effect
Substitution on piperazineAlters binding affinity
Variations in phenyl groupImpacts anticancer efficacy
Presence of methoxy groupEnhances solubility

Case Studies and Research Findings

  • In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, with varying degrees of effectiveness depending on the specific cell type. For example, certain derivatives showed IC50_{50} values below 100 nM across multiple cancer types .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of this compound have been assessed in animal models, revealing favorable absorption and metabolism characteristics which are essential for therapeutic applications .
  • Clinical Relevance : The potential application of this compound in clinical settings is supported by its ability to target multiple pathways involved in cancer progression and neurodegenerative diseases, suggesting a multi-faceted therapeutic approach .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, and how can purity be ensured?

  • Methodology :

  • Step 1 : React ethyl 2-(4-aminophenyl)acetate with bis(2-chloroethyl)ethylamine in the presence of K₂CO₃ under reflux in n-butanol to form the piperazine intermediate .
  • Step 2 : Perform transesterification to convert the ethyl ester to a methyl ester using methanol and acid/base catalysis.
  • Purification : Use silica gel column chromatography with EtOAc/petroleum ether (1:1) to isolate the product. Monitor purity via HPLC or LCMS (e.g., m/z analysis as in ) .
    • Key Challenges : Transesterification may require optimization of reaction time and catalyst loading to avoid side products.

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Skin/Eye Protection : Wear nitrile gloves (P280) and safety goggles due to skin irritation (H315) and serious eye damage (H319) risks .
  • Respiratory Safety : Use fume hoods (P271) to avoid inhalation of dust (H335) .
  • Storage : Keep in airtight containers (P233) under inert gas (P231) to prevent degradation .
    • Emergency Response : For accidental exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and ester linkage.
  • Mass Spectrometry : LCMS (ESI) for molecular weight verification (e.g., [M+H]⁺ peaks as in ) .
  • FT-IR : Identify amine (-NH₂) and ester (C=O) functional groups .

Advanced Research Questions

Q. How can researchers optimize alkylation reactions involving piperazine intermediates to improve yields?

  • Experimental Design :

  • Catalyst Screening : Test bases like K₂CO₃ vs. Cs₂CO₃ to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
  • Temperature Control : Reflux conditions (~100°C) vs. microwave-assisted synthesis for reduced reaction time .
    • Data Analysis : Use DOE (Design of Experiments) to identify critical factors affecting yield.

Q. How to resolve contradictions in purity assessments between HPLC and NMR data?

  • Methodology :

  • Orthogonal Techniques : Combine reverse-phase HPLC (for lipophilic impurities) with ¹H NMR integration (for stoichiometric impurities).
  • Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., unreacted intermediates) .
    • Case Study : reports transesterification side products; silica gel chromatography ( ) can separate these if HPLC fails.

Q. What strategies are used to evaluate the compound’s potential as a pharmacophore in drug discovery?

  • Biological Screening :

  • Receptor Binding Assays : Test affinity for serotonin/dopamine receptors due to structural similarity to piperazine-based antipsychotics (e.g., ziprasidone analogs in ) .
  • Metabolic Stability : Assess ester hydrolysis in liver microsomes to determine prodrug potential.
    • SAR Studies : Modify the 4-aminophenyl group (e.g., halogenation) and compare activity, as seen in cetirizine impurity studies () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.